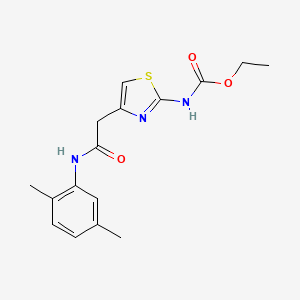

Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based compound featuring a carbamate ester (ethyl group) at the 2-position of the thiazole ring and a 2,5-dimethylphenyl-substituted acetamide moiety at the 4-position. This structure integrates key pharmacophoric elements:

- Thiazole core: Known for diverse biological activities, including anticancer and antimicrobial properties.

- Carbamate group: Enhances metabolic stability and modulates solubility.

- 2,5-Dimethylphenyl acetamide: Likely influences lipophilicity and target binding via steric and electronic effects.

Properties

IUPAC Name |

ethyl N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-4-22-16(21)19-15-17-12(9-23-15)8-14(20)18-13-7-10(2)5-6-11(13)3/h5-7,9H,4,8H2,1-3H3,(H,18,20)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQTVHFNVYPNWBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates thiazole chemistry with amine and carbamate functionalities. The method often employs readily available starting materials, allowing for modifications to enhance biological activity. For instance, the reaction between thioureido acid derivatives and chloroacetaldehyde has been reported to yield various thiazole derivatives with promising antimicrobial properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those related to ethyl carbamate structures. For example, compounds similar to this compound have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These compounds exhibited broad-spectrum activity against drug-resistant fungal strains as well .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been explored extensively. This compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells. In vitro studies indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity, with some derivatives reducing cell viability by up to 60% .

Case Studies

- Antimicrobial Efficacy : A study characterized the antimicrobial activity of several thiazole derivatives against a range of Gram-positive and Gram-negative bacteria. The results indicated that compounds with the 2,5-dimethylphenyl group showed superior activity against resistant strains compared to standard antibiotics.

- Anticancer Activity : Another investigation focused on the structure-activity relationship (SAR) of thiazole-containing compounds. It was found that specific substitutions on the thiazole ring were crucial for enhancing anticancer activity against Caco-2 and A549 cell lines. Compounds with electron-withdrawing groups at particular positions exhibited increased potency .

Table 1: Summary of Biological Activities

Scientific Research Applications

While there is no direct information available about the applications of "Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate," the search results provide information on related compounds and their applications, particularly thiazole derivatives.

Thiazole Derivatives: Synthesis and Antimicrobial Activity

Novel thiazole derivatives have been synthesized and characterized for their in vitro antimicrobial activity, demonstrating that N-2,5-dimethylphenylthioureido acid derivatives could be further explored as novel scaffolds for the development of antimicrobial candidates targeting Gram-positive bacteria and drug-resistant pathogenic fungi .

- Specific Activity: Compounds 3h , 3j, and 7 exhibit excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus. Additionally, they show favorable activity against vancomycin-resistant E. faecium .

- Antifungal Properties: Compounds 9f and 14f demonstrate broad-spectrum antifungal activity against drug-resistant Candida strains, while ester 8f shows good activity against Candida auris, surpassing fluconazole .

- Synthesis Details: Compound 3a was synthesized from thioureido acid 1 and a chloroacetaldehyde 50% aqueous solution by refluxing acetone for 12 hours . Compound 3b was synthesized through the interaction of thioureido acid 1 with chloroacetone in water, followed by the addition of sodium acetate . Thiazoles 6 and 7 were obtained by stirring a reaction mixture of thioureido acid 1 with 2,3-dichloroquinoxaline or 2,3-dichloro-1,4-naphthoquinone in glacial acetic acid with sodium acetate .

Thiazole Derivatives as CDK2 Inhibitors

Thiazole derivatives are recognized as agents with diverse biological activities, including anticancer properties .

- Anticancer Activity: El-Naggar et al. synthesized a novel series of thiazole-hydrazine derivatives with potential as CDK2 inhibitors. Compound St.18 was the most active derivative on CDK2, exhibiting the highest potency, being two-fold more potent than the roscovitine positive control against this target .

- Cell Cycle Arrest and Apoptosis: Compound St.18 was observed to arrest the cell cycle at the G2/M phase of HepG2 cells and have apoptotic effects on the same cell lines .

- Binding Interactions: Docking studies indicated that these derivatives are well accommodated within the binding pocket of CDK2, engaging in various binding interactions with seven amino acid residues . A strong binding interaction involving hydrogen bonds between the N atoms of thiazole and hydrazinyl of this compound and the Lys89 amino acid was observed .

- Further Research: Hendawy and colleagues designed a series of thiazolidinone analogs and tested their anticancer activities by targeting CDK2 and EGFR, as well as the apoptotic effect observed in three caspases (3, 8, and 9). St.21 and St.22 demonstrated strong inhibitory activity against CDK2 and EGFR and increased the activity of caspases 3, 8, and 9, as well as cytochrome C levels in the breast cancer cell lines .

Table of Thiazole Derivatives as CDK2 Inhibitors

| Code | Evaluated Cancer Cell Lines | CDK2 IC50 or IG50 | Ref. |

|---|---|---|---|

| St.18 | HepG2 | 8.49 µM | 0.35 µM |

| St.19 | HCT116 | 3.78 µM | 0.21 µM |

| St.20 | HCT116 | 5.91 µM | 0.70 µM |

| St.21 | Panc-1 | 0.80 µM | 18 nM |

| St.22 | Panc-1 | 0.70 µM | 14 nM |

| St.23 | MCF-7 | 12.15 µg/mL | 7.5 µg/mL |

| St.24 | A2780 | 2.52 µM | 0.41 µM |

| St.25 | MCF-7 | 0.21 µM | 149 nM |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl (4-(2-(Cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- Key Differences: Ester Group: Methyl carbamate (vs. ethyl in the target compound), which may reduce lipophilicity and alter metabolic pathways. Amine Substituent: Cyclopropylamino group (vs. 2,5-dimethylphenyl), introducing smaller, strained ring geometry.

- Molecular Data: Property Target Compound* Methyl Analog Molecular Formula C₁₄H₁₇N₃O₃S C₁₀H₁₃N₃O₃S Molecular Weight ~307.37 g/mol 255.30 g/mol Substituent at 4-position 2,5-Dimethylphenyl Cyclopropylamino *Estimated based on structural similarity.

Thiazolylmethylcarbamate Analogs (Pharmacopeial Forum)

- Examples :

- Key Differences: Complexity: Additional functional groups (e.g., hydroperoxide, ureido) likely target protease inhibition, contrasting with the simpler acetamide-carbamate structure of the target compound.

Pesticide Carbamates (e.g., Desmedipham)

- Example: Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate (desmedipham) .

- Key Differences: Substituents: Phenoxycarbonyl groups (vs. thiazole-acetamide in the target), optimizing herbicidal activity.

Anticancer Thiazole Derivatives

- : Thiazole-5-carbohydrazide derivatives (e.g., compound 7b, IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2) show potent cytotoxicity .

- Aryl Substituents: 2,5-Dimethylphenyl may enhance membrane permeability compared to simpler phenyl groups (e.g., in compound 11, IC₅₀ = 1.98 ± 1.22 µg/mL).

Metabolic and Physicochemical Properties

- Ethyl vs.

- 2,5-Dimethylphenyl vs. Cyclopropylamino: The former’s bulkiness may hinder binding to certain targets but improve selectivity for others.

Data Table: Comparative Analysis of Key Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize Ethyl (4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A key step involves coupling a thiazole-2-amine derivative with diethyl oxalate in ethanol under reflux, catalyzed by piperidine (as seen in analogous carbamate syntheses) . Optimization parameters include:

- Reaction Time : Prolonged reflux (e.g., 40 hours) to ensure complete conversion .

- Catalyst : Piperidine enhances nucleophilicity and accelerates carbamate bond formation .

- Solvent Choice : Ethanol balances solubility and reactivity, though DMF or THF may improve intermediate stability in related thiazole syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Identifies carbamate (C=O stretch ~1715 cm⁻¹) and amide (N-H bend ~1600 cm⁻¹) functional groups .

- ¹H-NMR : Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), thiazole protons (δ 6.7–8.7 ppm), and dimethylphenyl substituents (δ 2.2–2.5 ppm, singlet for methyl groups) .

- Mass Spectrometry (MS) : Molecular ion peak ([M]⁺) at m/z corresponding to the molecular formula, with fragmentation patterns confirming the thiazole and carbamate moieties .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity, such as enzyme inhibition or cytotoxicity?

- Methodological Answer :

- α-Glucosidase Inhibition : Measure IC₅₀ values using a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as a substrate, comparing against acarbose as a positive control .

- Cytotoxicity Screening : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to assess growth inhibition .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis, such as undesired enantiomer formation, be addressed?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., chiral amines) during carbamate formation to control stereochemistry .

- Chromatographic Resolution : Use chiral HPLC or SFC to separate enantiomers, followed by circular dichroism (CD) to confirm absolute configuration .

Q. How should researchers resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across studies?

- Methodological Answer :

- Dose-Response Curves : Ensure assays are conducted with at least six concentrations in triplicate to improve reliability .

- Assay Standardization : Validate protocols using reference inhibitors (e.g., acarbose for α-glucosidase) and control for variables like solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What computational strategies are effective for studying molecular interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to α-glucosidase or kinase targets. Focus on hydrogen bonding with catalytic residues (e.g., Asp214 in α-glucosidase) and π-π stacking with aromatic moieties .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein conformational dynamics .

Q. How can metabolic stability be evaluated in preclinical studies to inform further optimization?

- Methodological Answer :

- In Vitro Microsome Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) and intrinsic clearance .

- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites, guiding structural modifications to block vulnerable sites (e.g., ester hydrolysis) .

Q. What strategies control regioselectivity during functionalization of the thiazole ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.